2-(2-Benzoylphenyl)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Benzoylphenyl)benzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting benzophenone is then subjected to further reactions to introduce the carboxyl group at the ortho position.
Another method involves the oxidation of 2-benzoylbenzyl alcohol using oxidizing agents like potassium permanganate or chromium trioxide. This reaction yields this compound as the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Industrial methods prioritize cost-effectiveness, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzoylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming benzyl alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated benzophenone derivatives.
Scientific Research Applications
2-(2-Benzoylphenyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Benzoylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The presence of the carboxyl group enhances its solubility and facilitates its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Shares the benzoyl group but lacks the carboxyl group.
Benzoic acid: Contains the carboxyl group but lacks the benzoyl group.
2-Hydroxybenzoic acid (Salicylic acid): Contains a hydroxyl group instead of a benzoyl group.
Uniqueness
2-(2-Benzoylphenyl)benzoic acid is unique due to the presence of both the benzoyl and carboxyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
6630-85-9 |
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Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-(2-benzoylphenyl)benzoic acid |
InChI |
InChI=1S/C20H14O3/c21-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)20(22)23/h1-13H,(H,22,23) |
InChI Key |
WAQLLKFBGYDVPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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